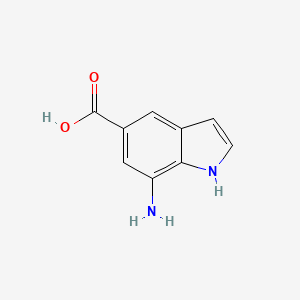

7-Aminoindole-5-carboxylic acid

Description

Overview of Indole (B1671886) Core Structures in Organic and Biochemical Sciences

The indole core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and fundamentally important motif in the landscape of organic and biochemical sciences. sigmaaldrich.com This unique structural architecture is found in a vast array of naturally occurring and synthetic molecules that exhibit significant biological activities. bldpharm.com In the realm of biochemistry, the indole nucleus is most notably present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. rsc.org The planarity and aromaticity of the indole ring system allow it to participate in crucial biological interactions, such as π-stacking with biological macromolecules. sigmaaldrich.com

Significance of Substituted Indole Systems in Advanced Chemical Synthesis

The strategic placement of various functional groups onto the indole scaffold gives rise to a diverse class of molecules known as substituted indoles. These substitutions can dramatically alter the electronic properties, reactivity, and biological activity of the parent indole ring, making them valuable tools in advanced chemical synthesis and medicinal chemistry. nih.gov The functionalization of the indole nucleus allows for the fine-tuning of molecular properties to achieve desired therapeutic effects or to create intermediates for the synthesis of more complex molecules. nih.gov For instance, substituted indoles are key structural elements in a multitude of pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the anti-migraine agent sumatriptan. bldpharm.com The development of novel synthetic methodologies to access regioselectively substituted indoles remains an active and important area of chemical research. uni-rostock.de

Research Landscape of Aminoindole and Indole Carboxylic Acid Derivatives

Within the broad family of substituted indoles, aminoindoles and indole carboxylic acids represent two particularly significant subclasses that have garnered considerable research interest. The introduction of an amino group can modulate the basicity and hydrogen bonding capabilities of the indole ring, influencing its interaction with biological targets. sigmaaldrich.com For example, 7-aminoindole is utilized as a reactant in the preparation of various inhibitors, including those for Protein Kinase C θ (PKCθ) and Factor Xa.

Indole carboxylic acids, on the other hand, introduce a versatile functional handle that can participate in a variety of chemical transformations, such as esterification and amidation, allowing for the construction of diverse chemical libraries. nih.gov Indole-5-carboxylic acid, for instance, is a reactant in the synthesis of tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators. sigmaaldrich.com The strategic combination of both an amino group and a carboxylic acid group on the indole scaffold, as seen in aminoindole carboxylic acids, offers a rich platform for the development of novel compounds with multifaceted chemical and biological properties. Research into derivatives of indole-2-carboxylic acid has shown promise in developing inhibitors for HIV-1 integrase and IDO1/TDO dual inhibitors. rsc.orglibretexts.orgnih.gov Similarly, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase. nih.gov

Rationale and Scope for Focused Investigation of 7-Aminoindole-5-carboxylic acid

The specific compound, this compound, presents a unique and compelling subject for focused chemical investigation. It combines the key structural features of a 7-aminoindole and an indole-5-carboxylic acid, suggesting a potential for synergistic or novel properties arising from the interplay of these two functional groups. The amino group at the 7-position and the carboxylic acid at the 5-position provide distinct points for chemical modification, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Given the established importance of both aminoindoles and indole carboxylic acids in medicinal chemistry and materials science, a detailed study of this compound is warranted. This article will therefore focus exclusively on the chemical aspects of this compound, including its inferred properties and the potential for its application in research, based on the known characteristics of its parent structures. The synthesis of related structures, such as indole-5-carboxylic acids, has been explored through methods like the Japp-Klingemann type Fischer-indole synthesis. nih.gov The functional groups present in this compound make it a candidate for similar synthetic strategies and further functional group interconversions.

Chemical and Physical Properties of this compound and Related Compounds

The following table summarizes key physicochemical properties for 7-aminoindole and indole-5-carboxylic acid. These values can be used to infer the expected properties of the target compound, this compound.

| Property | 7-Aminoindole | Indole-5-carboxylic acid | This compound (Predicted) |

| Molecular Formula | C₈H₈N₂ | C₉H₇NO₂ | C₉H₈N₂O₂ |

| Molecular Weight | 132.16 g/mol | 161.16 g/mol | 176.17 g/mol |

| Melting Point | 96-100 °C | 211-213 °C | Not available |

| CAS Number | 5192-04-1 | 1670-81-1 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTZQSMWQLWGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Aminoindole 5 Carboxylic Acid and Analogous Systems

Strategies for Indole (B1671886) Ring Construction with Peripheral Functionalization

The construction of the indole core with specific substituents on the benzenoid ring is a key aspect of synthesizing complex indole derivatives. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Annulation Reactions for Substituted Indole Formation

Annulation reactions, where a ring is formed onto a pre-existing structure, are a cornerstone of indole synthesis. These can be broadly categorized into methods that construct the pyrrole (B145914) ring onto a substituted benzene (B151609) and those that build the benzene ring onto a functionalized pyrrole.

Several classical named reactions have been instrumental in the synthesis of indoles. wikipedia.orgbyjus.com While these methods are powerful, their application to the synthesis of a molecule like 7-aminoindole-5-carboxylic acid requires careful selection of appropriately substituted precursors.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a widely used method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com For the synthesis of a 7,5-disubstituted indole, a 2,4-disubstituted phenylhydrazine would be required. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole nucleus. wikipedia.org

The Bartoli indole synthesis offers a direct route to 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgname-reaction.comonlineorganicchemistrytutor.com The presence of a bulky substituent at the ortho position is often crucial for the success of the reaction. wikipedia.org This method has been extended to the synthesis of amino-substituted indoles by using substituted nitroanilines as starting materials. researchgate.netrsc.org To synthesize a 7-aminoindole derivative, a dinitroaniline precursor could potentially be used, followed by selective reduction.

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. dbpedia.orgwikipedia.orgwikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.orgub.edu The regioselectivity is generally controlled by the sterics of the alkyne substituents. wikipedia.org

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid. wikipedia.orgchemeurope.comyoutube.com This method is particularly useful for synthesizing indoles with a carboxylic acid at the C-2 position, which can then be potentially removed or modified.

Table 1: Overview of Classical Indole Syntheses

| Synthesis Name | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Fischer | Substituted phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, forms indole from hydrazone | wikipedia.orgbyjus.com |

| Bartoli | ortho-Substituted nitroarene, Vinyl Grignard reagent | Direct synthesis of 7-substituted indoles | wikipedia.orgname-reaction.comonlineorganicchemistrytutor.com |

| Larock | ortho-Iodoaniline, Disubstituted alkyne | Palladium-catalyzed, versatile for polysubstituted indoles | dbpedia.orgwikipedia.org |

| Reissert | ortho-Nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acids | wikipedia.orgchemeurope.comyoutube.com |

An alternative and highly effective strategy for constructing polysubstituted indoles involves the annulation of a benzene ring onto a pre-functionalized pyrrole core. This approach offers excellent control over the substitution pattern of the final indole.

A notable example is the synthesis of substituted 7-amino-5-cyanoindoles from pyrrole-3-carboxaldehydes. nih.govacs.orgnih.gov This method utilizes a three-component Wittig reaction between a pyrrole-3-carboxaldehyde, fumaronitrile, and a trialkylphosphine to generate an allylic nitrile. nih.gov This intermediate is then perfectly positioned for an intramolecular Houben-Hoesch cyclization in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to construct the benzenoid ring and afford the 7-amino-5-cyanoindole. nih.govacs.org The reaction conditions are generally mild and tolerate a range of substituents on the initial pyrrole ring. acs.org

Table 2: Pyrrole-Based Annulation for 7-Amino-5-cyanoindoles

| Pyrrole-3-carboxaldehyde Substituent | Product Yield (%) | Reference(s) |

|---|---|---|

| H | 85 | acs.org |

| 2-Methyl | 82 | acs.org |

| 2-Phenyl | 78 | acs.org |

| 4-Bromo | 91 | acs.org |

| 5-Ethyl ester | 65 | acs.org |

Introduction and Manipulation of Carboxylic Acid Functionality at C-5

Once the 7-aminoindole core is established, the next critical step is the introduction or unmasking of the carboxylic acid group at the C-5 position.

Direct carboxylation of an indole at the C-5 position can be challenging due to the preferential reactivity of other positions on the indole ring. However, functionalization at this position can be achieved through various methods. One approach involves the synthesis of indole-5-carboxylic acids through a Japp-Klingemann type Fischer-indole synthesis protocol. nih.gov

Esterification of a pre-existing carboxylic acid is a straightforward process, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 5-nitroindole-2-carboxylic acid can be esterified with ethanol (B145695) and sulfuric acid. nih.gov Similarly, 3-bromo-1H-indole-2-carboxylic acid can be converted to its ethyl ester under acidic conditions. nih.gov

Palladium-catalyzed carbonylation reactions of halo-indoles or other suitable precursors can also be employed to introduce a carboxyl or ester functionality. nih.govbeilstein-journals.org

A common and effective strategy for introducing a carboxylic acid group is through the hydrolysis of a nitrile (cyano) group. The cyano group is relatively stable to many reaction conditions used for indole synthesis and can be readily hydrolyzed to a carboxylic acid in the final steps. For example, a 7-amino-5-cyanoindole, synthesized via the pyrrole-annulation approach, can be subjected to acidic or basic hydrolysis to yield the desired this compound. The hydrolysis of nitriles can be achieved under various conditions, including in near-critical water without the need for an additional catalyst. umich.edu

The hydrolysis of an ester to a carboxylic acid is a standard transformation, typically carried out under basic or acidic conditions. For example, ethyl 5-amino-1H-indole-2-carboxylate can be synthesized from the corresponding nitro ester by reduction. chemicalbook.com This amino ester can then be hydrolyzed to the corresponding carboxylic acid.

The interconversion of functional groups is a key strategy. For instance, a carboxylic acid can be converted to a carboxamide, which can then be dehydrated to a nitrile. nih.gov This sequence allows for the introduction of a cyano group that can be later hydrolyzed back to a carboxylic acid if needed.

Regioselective Installation of Amino Group at C-7

Directing a new functional group, especially an amino group, to the C-7 position of an indole is a key synthetic challenge. Several methods have been established to achieve this transformation with high selectivity.

Transition metal-catalyzed C-H activation has become a powerful tool for the direct and efficient installation of functional groups, avoiding the need for pre-functionalized substrates. rsc.org For C-7 amination of indoles, iridium and iron catalysts have shown significant promise.

An effective method for direct C7-amination of N-pivaloylindoles utilizes an iridium(III) catalyst. acs.orgacs.org This reaction employs a combination of [Cp*IrCl₂]₂, silver triflimide (AgNTf₂), and silver acetate (B1210297) (AgOAc) as the catalytic system, with sulfonoazides serving as the nitrogen source. acs.orgacs.org The reaction proceeds efficiently at temperatures ranging from room temperature to 80 °C, yielding 7-sulfonamidoindoles in good to excellent yields. acs.org This method is applicable to a wide array of substituted N-pivaloylindoles. acs.orgresearchgate.net The pivaloyl group on the indole nitrogen is crucial, acting as a directing group to guide the catalyst to the C-7 position. acs.org For instance, the reaction demonstrates tolerance to various substituents on the indole ring, although electron-deficient substrates like 4-cyano or 5-nitro-N-pivaloylindole show no conversion. acs.org

More recently, the use of earth-abundant metals has been explored, leading to the development of an iron-catalyzed C-7 selective NH₂ amination. researchgate.netnih.gov This method represents a significant advancement as it allows for the direct incorporation of the valuable NH₂ group. nih.gov The reaction proceeds via a directed homolytic aromatic substitution (HAS) mechanism involving an iron-aminyl radical. researchgate.netnih.gov It exhibits a broad substrate scope and functional group tolerance and is scalable, with catalyst loadings as low as 0.1 mol%. researchgate.netnih.gov

Table 1: Iridium(III)-Catalyzed C7-Amination of Substituted N-Pivaloylindoles acs.org

| Indole Substrate (N-Pivaloyl) | Nitrogen Source (Sulfonoazide) | Product (7-Sulfonamidoindole) | Yield (%) |

| Indole | TsN₃ (p-Toluenesulfonyl azide) | N-Pivaloyl-7-(tosylamino)indole | 95 |

| 5-Methylindole | TsN₃ | N-Pivaloyl-5-methyl-7-(tosylamino)indole | 94 |

| 5-Methoxyindole | TsN₃ | N-Pivaloyl-5-methoxy-7-(tosylamino)indole | 91 |

| 5-Fluoroindole | TsN₃ | N-Pivaloyl-5-fluoro-7-(tosylamino)indole | 85 |

| 4-Methylindole | TsN₃ | N-Pivaloyl-4-methyl-7-(tosylamino)indole | 89 |

| Tryptophan derivative | TsN₃ | Corresponding 7-amino product | 88 |

| 6-Fluoroindole | TsN₃ | N-Pivaloyl-6-fluoro-7-(tosylamino)indole | 85 |

A classical and well-established pathway to aminoindoles involves the chemical reduction of corresponding nitroindoles. acs.org This two-step approach first requires the regioselective nitration of the indole ring, followed by reduction of the nitro group to an amine. The synthesis of 7-aminoindoles can therefore be achieved by first preparing 7-nitroindole (B1294693) intermediates. Traditionally, compounds like 7-sulfonamidoindoles were synthesized from substituted 7-nitroindoles, highlighting the utility of this precursor. acs.org

The reduction step can be carried out using various reagents. Hydrosulfite is reported to be an effective reducing agent for converting nitroindoles to aminoindoles, while other reagents might lead to mixtures of products. acs.org This method is foundational and remains relevant, particularly when direct C-H amination methods are not feasible or when the required 7-nitroindole precursors are readily accessible.

Achieving selectivity for the C-7 position in C-H functionalization reactions on the indole scaffold is a significant challenge. acs.orgrsc.org The development and implementation of directing groups (DGs) have been the most common and successful solution to this problem. acs.orgnih.gov A directing group is a functional group that is temporarily installed, typically on the indole nitrogen, to steer a metal catalyst to a specific C-H bond, facilitating its selective activation. acs.org

For C-7 selectivity, various directing groups have been developed. The N-pivaloyl group is widely used and has proven effective in rhodium-catalyzed C-7 alkenylation and iridium-catalyzed C-7 amination. acs.orgnih.gov Other directing groups, such as the N-P(O)tBu₂ group, can direct palladium catalysts to the C-7 position for reactions like arylation. acs.orgnih.gov A removable sulfur-based directing group, N-SCy, has also been employed for rhodium-catalyzed C-7 selective alkenylation. acs.org These strategies provide powerful and versatile methods for creating diverse C-7 functionalized indoles, which are key intermediates for complex molecules. rsc.org The choice of directing group and metal catalyst allows for a range of transformations at the otherwise less reactive C-7 position. acs.org

Convergent and Linear Synthesis Pathways for this compound

The construction of the this compound scaffold can be approached through either linear or convergent strategies. Linear synthesis involves the sequential modification of a starting indole or a precursor, while convergent synthesis involves the assembly of the final molecule from pre-synthesized fragments.

A linear, or sequential, approach to this compound would involve the stepwise introduction of the amino and carboxylic acid functionalities onto an indole core. This strategy relies heavily on the regioselective C-H functionalization methods previously discussed.

One possible linear route could begin with indole-5-carboxylic acid. The synthesis would require protection of both the indole nitrogen (e.g., as an N-pivaloyl derivative) and the carboxylic acid group. Subsequently, a directed C-7 amination, such as the iridium-catalyzed reaction, could be performed. acs.org The final step would involve the removal of the protecting groups to yield the target molecule.

Alternatively, the synthesis could start with an N-protected indole. The first step would be the regioselective installation of the amino group at C-7 using a directed C-H amination protocol. researchgate.netnih.gov Following this, the carboxylic acid group would be introduced at the C-5 position. This could potentially be achieved through methods like Friedel-Crafts acylation followed by oxidation, or via directed lithiation and subsequent quenching with carbon dioxide, although selectivity between the remaining C-H bonds would be a critical challenge to manage. The synthesis would conclude with the deprotection of the nitrogen and any other protecting groups used.

One such strategy involves the annulation of a substituted pyrrole. A practical route to substituted 7-aminoindoles has been developed starting from pyrrole-3-carboxaldehydes. acs.org This method involves a Wittig olefination followed by an intramolecular Houben-Hoesch type reaction, which cyclizes to form the indole's benzene ring. acs.org To adapt this for this compound, one would need to start with a pyrrole precursor that contains or allows for the introduction of the C-5 carboxylic acid functionality.

Another powerful fragment coupling method is the Larock indole synthesis, which is a palladium-catalyzed reaction. nih.gov This reaction typically couples a substituted o-haloaniline with an alkyne to form the indole ring. For the target molecule, a convergent synthesis could be envisioned by coupling a 2-halo-3,5-disubstituted aniline (B41778) (containing precursors for the amino and carboxylic acid groups) with a suitable alkyne. This approach builds the complex indole core in a single, powerful step from two key fragments.

Sustainable and Biocatalytic Considerations in Indole Synthesis

The growing emphasis on green chemistry has spurred the development of more sustainable methods for the synthesis of complex molecules like this compound. Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in this regard, including mild reaction conditions, high selectivity, and reduced environmental impact.

Enzymatic Routes for Carboxylic Acid and Amide Formation

The introduction of carboxylic acid and amide functionalities onto the indole scaffold is a critical step in the synthesis of many biologically active compounds. Enzymes offer a powerful toolkit for achieving these transformations with high precision and under environmentally benign conditions.

Lipases, for instance, have demonstrated their utility in catalyzing the formation of C-C bonds in the synthesis of bis(indolyl)methanes through cascade reactions of indole with aldehydes in water. nih.gov This approach boasts excellent yields, a broad substrate scope, and the use of a reusable catalyst. nih.gov Specifically, lipase (B570770) TLIM from Thermomyces lanuginosus has been shown to be effective in pure water, highlighting the potential for eliminating organic solvents. nih.gov

The biosynthesis of indole itself can be achieved through different enzymatic pathways. Tryptophanases can synthesize indole from L-tryptophan, while indole-3-glycerol phosphate (B84403) lyases (IGLs) produce it from indole-3-glycerol phosphate. nih.gov These natural pathways provide a foundation for developing fermentative processes for indole production from simple feedstocks like glucose and ammonia. nih.gov

For the direct formation of amide bonds, a thioesterase (TE) domain from the bulbiferamide biosynthetic pathway has been identified as a promising biocatalyst. acs.org This enzyme facilitates a challenging macrocyclization via amide bond formation with the N-1 position of a tryptophan side chain. acs.org The ability of this TE to function as a more general biocatalyst, without the need for a carrier protein-loaded substrate, opens up possibilities for its application in the synthesis of various indolylamides. acs.org

The following table summarizes key enzymatic transformations relevant to the synthesis of functionalized indoles:

| Enzyme Class | Transformation | Substrate Example | Key Advantages |

| Lipase | C-C bond formation | Indole and aldehydes | High yields, reusable catalyst, aqueous media nih.gov |

| Tryptophanase | Indole synthesis | L-Tryptophan | Natural biosynthetic route nih.gov |

| Indole-3-glycerol phosphate lyase | Indole synthesis | Indole-3-glycerol phosphate | Natural biosynthetic route nih.gov |

| Thioesterase | Indolylamide formation | Tryptophan-containing peptides | Catalyzes challenging macrocyclizations acs.org |

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic synthesis combines the strengths of both chemical and biological catalysis to create efficient and versatile synthetic routes. This hybrid approach allows for the strategic use of enzymes to perform specific, often challenging, transformations within a broader chemical synthesis campaign.

A notable example is the use of a cyclic dipeptide N-prenyltransferase from Aspergillus fumigatus for the late-stage functionalization of tryprostatin B. grafiati.com This biocatalytic step introduces novel analogs with high selectivity for the C6 position of the indole ring. grafiati.com Such chemo-enzymatic strategies enable the diversification of complex indole-containing molecules that would be difficult to achieve through purely chemical means.

The rational design of chemo-enzymatic pathways often involves leveraging the substrate promiscuity of certain enzymes. By designing substrate analogs that are accepted by the enzyme, chemists can generate a variety of functionalized intermediates that can then be elaborated using conventional chemical methods. nih.gov This strategy has been successfully applied to the synthesis of various alkaloid families. nih.gov

The development of chemo-enzymatic hybrid syntheses for indole alkaloids and other complex natural products demonstrates the power of combining the best of both synthetic worlds. This approach holds significant promise for the sustainable and efficient production of valuable molecules like this compound and its analogs.

Derivatization and Chemical Transformations of 7 Aminoindole 5 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the indole (B1671886) ring is a prime site for a variety of chemical modifications, including amidation, esterification, and conversion to more reactive acyl intermediates. msu.edu

The formation of an amide bond is a fundamental transformation of carboxylic acids. In the context of 7-Aminoindole-5-carboxylic acid, this reaction is crucial for integrating this scaffold into peptides and other biologically relevant molecules. Direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of an unreactive carboxylate salt. libretexts.orgopenstax.org Therefore, the carboxylic acid must first be "activated". openstax.org

Peptide coupling reagents are instrumental in facilitating this transformation by converting the carboxylic acid into a more reactive species. uni-kiel.de Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. bachem.comnih.govpressbooks.pub This intermediate readily reacts with an amine to yield the desired amide. nih.gov Other classes of coupling reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), offer high coupling efficiencies and are particularly useful for sterically hindered amino acids. uni-kiel.debachem.compeptide.com

Table 1: Common Peptide Coupling Reagents and their Mechanisms

| Coupling Reagent Class | Example(s) | Activating Mechanism |

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate. nih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Forms a phosphonium ester intermediate. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms an active ester intermediate. peptide.com |

| Other | EEDQ, T3P | Forms a mixed anhydride (B1165640). bachem.com |

The choice of coupling reagent and reaction conditions can be tailored to the specific amine and desired product, minimizing side reactions like racemization. uni-kiel.debachem.com

Esterification of this compound can be achieved through several methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be accomplished under milder conditions by first converting the carboxylic acid to a more reactive derivative. For instance, the use of dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) effectively promotes esterification with various alcohols, including sterically hindered ones. organic-chemistry.org This method is known for its high yields and suppression of side products. organic-chemistry.org

Transesterification, the conversion of one ester to another, can also be employed, typically catalyzed by an acid or a base. msu.edu

For enhanced reactivity, this compound can be converted into acid halides or anhydrides. Acid chlorides, the most reactive of the carboxylic acid derivatives, are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. msu.eduopenstax.orgyoutube.com This transformation replaces the hydroxyl group with a chlorine atom, creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack. openstax.org

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. openstax.orgyoutube.com A more general method involves reacting an acyl chloride with a carboxylate salt. msu.edu Anhydrides are effective acylating agents, though less reactive than acid halides. msu.edu

Beyond the formation of acid halides and anhydrides, other activation strategies exist to facilitate the functionalization of the carboxylic acid moiety. The use of coupling agents, as discussed in the context of amidation, is a primary activation method. thermofisher.comnih.gov These reagents generate a reactive intermediate in situ, which is then readily attacked by a nucleophile. uni-kiel.de

Another approach involves the use of reagents like 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a base such as N-methylimidazole (MeIm) for mild esterification. google.com This method is particularly suitable for sensitive or unstable carboxylic acids and alcohols. google.com The development of such specialized reagents continues to expand the toolkit for the selective and efficient derivatization of carboxylic acids.

Reactions at the Amino Group

The amino group at the 7-position of the indole ring offers another key site for derivatization, allowing for the introduction of a variety of substituents through reactions such as acylation.

The amino group of this compound can readily undergo acylation to form amides or sulfonamides. Acylation with an acid chloride or anhydride in the presence of a base is a common method for forming an amide bond at the amino position. nih.gov Direct acylation with a carboxylic acid is also possible, though it often requires a catalyst like boric acid and elevated temperatures. clockss.orgyoutube.com

Chemoselective acylation can be a challenge when both an amino group and a carboxylic acid are present. Under acidic conditions, the amino group is protonated, which prevents it from being acylated. This allows for the selective O-acylation of hydroxyamino acids, a principle that can be applied to other bifunctional molecules. nih.gov

Sulfonamides can be synthesized by reacting the amino group with a sulfonyl chloride in the presence of a base. This reaction provides a stable linkage and is a common transformation in medicinal chemistry.

Transformations Involving the Indole Nucleus and Substituents

Beyond derivatization of the functional groups, the entire molecular scaffold can participate in reactions such as polymerization and coupling, leading to materials with unique electronic properties or complex heterocyclic systems.

The electrochemical polymerization of indole and its derivatives is a well-established method for creating conductive polymer films on electrode surfaces. acs.org The presence of an amino group on the indole ring, as in this compound, can influence the polymerization process and the properties of the resulting polymer. Such polymers are valued for their potential applications in sensors and electronic devices. acs.orgrsc.org

The electropolymerization of indole monomers proceeds via an oxidative coupling mechanism. acs.org The process is initiated by the electrochemical oxidation of the monomer at an electrode surface, typically at a relatively low positive potential, to form a radical cation. acs.org This highly reactive species can then couple with another radical cation or a neutral monomer.

For aminoindoles, the polymerization is thought to primarily occur through coupling at the C-2 and C-3 positions of the indole ring, as well as potentially involving the nitrogen of the amino group. The process generally involves the following steps:

Oxidation: The aminoindole monomer is oxidized at the electrode to form a radical cation.

Dimerization: Two radical cations couple to form a dimer, which is also electroactive.

Propagation: The dimer is further oxidized and couples with other monomers or oligomers, leading to chain growth. This process continues, depositing a polymer film on the electrode surface. acs.org

The properties of the final polymer film are highly dependent on the polymerization conditions, such as the solvent, electrolyte, monomer concentration, and the electrochemical method used (e.g., cyclic voltammetry or potentiostatic deposition). researchgate.netosti.gov

Conducting films of poly(aminoindole) can be readily formed on various electrode surfaces (e.g., platinum, glassy carbon) through a single-step electropolymerization process in a suitable electrolyte solution. acs.orgrsc.org For instance, the electropolymerization of indole-5-carboxylic acid in acetonitrile (B52724) leads to the deposition of an insoluble film on the electrode. ed.ac.uk The initial product is often a trimer, which then undergoes further oxidation and linkage to form the final polymer. ed.ac.uk

These films are typically electroactive, meaning they can be reversibly oxidized and reduced. This redox activity is associated with the polymer backbone and is crucial for their conducting properties. The presence of the carboxylic acid and amino functional groups can impart pH-responsiveness to the film and provide sites for further chemical modification or interaction with other molecules, making them attractive for sensor applications. rsc.orgosti.gov

The table below details typical parameters for the electropolymerization process.

| Parameter | Typical Value/Condition | Influence on Polymer Film |

| Solvent | Acetonitrile, Aqueous acid/buffer acs.orged.ac.uk | Affects monomer solubility and polymer morphology |

| Monomer Concentration | 10-100 mmol dm⁻³ ed.ac.uk | Influences polymerization rate and film thickness |

| Electrolyte | Sulfuric acid, TBAP (Tetrabutylammonium perchlorate) acs.org | Provides conductivity and acts as a dopant |

| Electrochemical Method | Cyclic Voltammetry, Potentiostatic/Galvanostatic deposition osti.gov | Controls the rate of deposition and polymer structure |

| Electrode Material | Platinum, Glassy Carbon, Screen-Printed Electrodes acs.orgrsc.orgosti.gov | Substrate for film growth |

The structure of this compound is amenable to both intermolecular and intramolecular coupling reactions, which can be used to synthesize more complex molecules, including macrocycles and fused heterocyclic systems.

Intermolecular Coupling: These reactions involve the coupling of two or more molecules.

Dimerization via Hydrogen Bonding: In solution and in the solid state, carboxylic acids readily form hydrogen-bonded dimers. rsc.org Similarly, the N-H groups of the indole and the amino substituent can participate in intermolecular hydrogen bonding. researchgate.net These non-covalent interactions can lead to the formation of supramolecular assemblies.

Cross-Coupling Reactions: If the indole ring is first halogenated (e.g., via a Sandmeyer reaction as described in 3.2.3), it can serve as a substrate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of C-C bonds, linking the indole scaffold to other aryl or vinyl groups. organic-chemistry.org

Intramolecular Coupling: These reactions occur within a single molecule.

Lactam Formation: A prominent potential intramolecular reaction for this compound is the formation of a lactam (a cyclic amide) through the condensation of the 7-amino group and the 5-carboxylic acid. This reaction would result in a fused, multi-ring system. Such intramolecular amidations typically require high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. youtube.com The formation of a six-membered lactam ring fused to the indole would be sterically plausible.

Cyclization onto Side Chains: If the molecule is first derivatized with a suitable side chain, a variety of intramolecular cyclizations can be envisioned. For example, a Houben-Hoesch reaction can facilitate the intramolecular cyclization of allylic nitriles onto a pyrrole (B145914) ring to form a 7-aminoindole, a strategy that highlights the potential for building the indole ring system through intramolecular coupling. nih.gov

Intermolecular and Intramolecular Coupling Reactions

Formation of Bis-Indole Systems

The synthesis of bis-indole systems, molecules containing two indole moieties, is of significant interest due to their prevalence in natural products and their diverse biological activities. While direct coupling of this compound to form bis-indoles is not extensively documented, analogous reactions with related indole derivatives provide insight into potential synthetic routes.

One common strategy for constructing bis-indole systems involves the formation of a linker between two indole units. For instance, the amino group of a 7-aminoindole derivative can be acylated with a diacid chloride, such as oxalyl chloride or adipoyl chloride, to yield a symmetrical bis-indole linked by an amide bridge. Alternatively, condensation of an aminoindole with an indole aldehyde can form an imine-linked bis-indole, which can be subsequently reduced to an amine-linked system.

Table 1: Hypothetical Routes to Bis-Indole Systems from this compound Derivatives

| Starting Material 1 | Starting Material 2 | Coupling Reagent/Conditions | Product Type |

| This compound derivative | Diacid chloride (e.g., oxalyl chloride) | Base (e.g., triethylamine) | Amide-linked bis-indole |

| This compound derivative | Indole-x-carbaldehyde | Acid or base catalyst | Imine-linked bis-indole |

| Imine-linked bis-indole | Reducing agent (e.g., NaBH4) | - | Amine-linked bis-indole |

Annulation to Form Fused Heterocyclic Architectures

Annulation reactions, which involve the formation of a new ring fused to the original indole structure, are powerful tools for generating polycyclic heterocyclic systems. The bifunctional nature of this compound offers several possibilities for intramolecular cyclization to form such architectures.

A well-established method for the synthesis of fused isoquinoline (B145761) and β-carboline systems is the Pictet-Spengler reaction . wikipedia.orgnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org For a derivative of this compound, where the amino group is part of a β-arylethylamine moiety, this reaction could be employed to construct a new ring fused at the C6 and N7 positions of the indole core. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole ring. wikipedia.org

Another relevant transformation is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.comorganic-chemistry.org An N-acylated derivative of a 7-aminoindole could potentially undergo this type of cyclization, leading to a fused heterocyclic system.

Table 2: Potential Annulation Reactions for this compound Derivatives

| Reaction Name | Reactant Type | Key Reagents | Fused Ring System |

| Pictet-Spengler Reaction | β-Indolylethylamine derivative | Aldehyde/Ketone, Acid catalyst | Tetrahydro-β-carboline derivative |

| Bischler-Napieralski Reaction | N-Acyl-β-indolylethylamine derivative | Dehydrating agent (e.g., POCl₃) | Dihydroisoquinoline derivative |

This table outlines plausible annulation strategies based on well-known named reactions, as specific applications to this compound are not detailed in the available scientific literature.

Computational and Theoretical Investigations of 7 Aminoindole 5 Carboxylic Acid

Quantum Chemical Studies of Molecular Structure and Electronic States

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules like 7-aminoindole-5-carboxylic acid at the electronic level. These calculations provide insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For a molecule like this compound, DFT calculations would typically be employed to determine its ground-state electronic structure and properties. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). asianpubs.org

These calculations can predict key molecular properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and chemical hardness. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for an Indole (B1671886) Derivative (Note: This data is illustrative for a generic indole derivative and not specific to this compound.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -648.72 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Dipole Moment (Debye) | 3.45 |

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous framework for studying molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point for geometric optimization, it neglects electron correlation, which can be important for accurate energy predictions.

To account for electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are often used. youtube.com An MP2 calculation, often with a suitable basis set such as aug-cc-pVTZ, can yield a more accurate optimized geometry and energetic profile.

Following geometric optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of the molecule's infrared (IR) spectrum. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model.

Molecules with rotatable bonds, such as the carboxylic acid group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with bond rotations.

Table 2: Illustrative Conformational Energy Profile (Note: This data is hypothetical for the rotation of the carboxylic acid group in an indole derivative.)

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Type |

|---|---|---|

| 0 | 0.00 | Global Minimum (Planar) |

| 90 | 3.50 | Transition State |

| 180 | 0.25 | Local Minimum (Planar) |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For a molecule like this compound, theoretical studies could elucidate its reactivity in various chemical transformations.

A key aspect of studying a reaction mechanism is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. youtube.com Computational methods can locate the geometry of a TS and confirm its identity by performing a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate connects the reactants, the transition state, and the products. An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure to trace the path downhill to the connected reactant and product, thereby confirming that the located TS indeed connects the desired species. This type of analysis is fundamental to understanding classic indole syntheses, such as the Fischer indole synthesis, where complex rearrangements occur. byjus.comwikipedia.org

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located and characterized, a complete kinetic and thermodynamic profile of the reaction can be constructed.

Kinetic information is derived from the energy barriers (activation energies, ΔG‡) between reactants and transition states. According to transition state theory, the rate of a reaction is exponentially dependent on this barrier. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. For complex, multi-step reactions, this profiling allows for the identification of the rate-determining step—the step with the highest activation energy barrier.

Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For a compound like this compound, these methods offer insights into its dynamic properties and its potential interactions with biological macromolecules, which is crucial for fields like drug discovery and materials science. nih.govarxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com These simulations can reveal the conformational flexibility and dynamic behavior of this compound in various environments, such as in a solvent or interacting with a membrane. nih.gov The simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles evolve. arxiv.org

Detailed analysis of MD simulation trajectories for this compound would likely involve examining several parameters to understand its structural stability and dynamics. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable RMSD suggests the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, this could reveal the mobility of the carboxylic acid and amino groups relative to the more rigid indole ring.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds, both intramolecularly (e.g., between the amino and carboxylic acid groups) and intermolecularly with solvent molecules (e.g., water).

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which is important for understanding its solubility and interaction potential. nih.gov

Principal Component Analysis (PCA): A statistical technique to identify the dominant modes of motion and conformational changes of the molecule during the simulation. nih.gov

| Simulation Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 500 ns |

| RMSD of Backbone | Root Mean Square Deviation of the indole ring atoms relative to the initial structure. | 0.8 ± 0.2 Å (indicating high stability) |

| RMSF of Functional Groups | Root Mean Square Fluctuation of the atoms in the -COOH and -NH2 groups. | -COOH: 1.5 Å; -NH2: 1.2 Å (indicating flexibility) |

| Intramolecular H-Bonds | Occupancy of hydrogen bonds within the molecule. | Low occupancy, suggesting functional groups prefer to interact with solvent. |

| SASA | Average Solvent Accessible Surface Area. | 180 ± 10 Ų |

The dynamic behavior of the carboxylic acid's proton is of particular interest, as its position and potential for transfer can be influenced by the molecular environment. Advanced simulation techniques like Car-Parrinello Molecular Dynamics (CPMD) could be employed to study the dynamics of hydrogen bonds and proton transfer events with high accuracy, accounting for quantum mechanical effects. mdpi.com

In Silico Analysis of Ligand-Protein Interactions (Structural and Mechanistic Insights)

In silico methods, particularly molecular docking, are essential for predicting how a ligand like this compound might bind to a protein target. nih.govarxiv.org This process involves computationally placing the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function. nih.gov Such analyses are fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A typical molecular docking study of this compound would involve the following steps:

Target Selection: Identifying a protein whose function might be modulated by the ligand. For indole derivatives, common targets include enzymes like monoamine oxidases or kinases. nih.govnih.gov

Docking Simulation: Using software like AutoDock or Discovery Studio to predict the binding pose and affinity of the compound within the protein's active site. nih.gov

Interaction Analysis: Examining the predicted binding mode to identify key intermolecular interactions, such as:

Hydrogen Bonds: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues in the protein's active site.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). nih.gov

Hydrophobic Interactions: The indole ring can also form favorable hydrophobic contacts with nonpolar residues.

Salt Bridges: The carboxylic acid group, if deprotonated, can form ionic interactions (salt bridges) with positively charged residues like Lysine (Lys) or Arginine (Arg).

These interactions determine the binding affinity and selectivity of the compound for its target protein. nih.gov For instance, in a hypothetical docking with an enzyme active site, the carboxylic acid group might form a crucial hydrogen bond with a catalytic residue, while the indole ring sits (B43327) in a hydrophobic pocket stabilized by stacking interactions. nih.govnih.gov

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Binding Affinity (Score) | Predicted free energy of binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key H-bond interactions with active site residues. | -COOH with Lys72; -NH2 with Asp184 |

| π-π Stacking | Aromatic stacking interactions. | Indole ring with Phe80 |

| Hydrophobic Interactions | Contacts with nonpolar residues. | Val55, Leu132, Ala68 |

| Predicted Inhibition Constant (Ki) | Calculated from binding affinity. | Sub-micromolar range |

Further analysis using techniques like Natural Bond Orbital (NBO) calculations can provide deeper insights into the electronic properties and charge distribution of this compound, helping to rationalize the observed interactions. researchgate.net These computational studies provide a detailed, albeit theoretical, understanding that can guide further experimental validation.

Advanced Analytical and Spectroscopic Characterization Techniques for 7 Aminoindole 5 Carboxylic Acid

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in confirming the identity and purity of 7-Aminoindole-5-carboxylic acid, offering a non-destructive analysis of its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For indole (B1671886) derivatives, the protons on the aromatic rings exhibit characteristic chemical shifts. The protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus, as well as the amino and carboxylic acid protons, will resonate at distinct frequencies, and their coupling patterns can help to establish their relative positions. The acidic proton of a carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org The aromatic carbons of the indole ring will have distinct chemical shifts based on their substitution. chemicalbook.com For instance, in N-Boc-protected amino acids, the chemical shifts of the carbonyl carbons can be influenced by solvent polarity and intramolecular hydrogen bonding. mdpi.com

2D Correlation Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure.

COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace out the spin systems within the molecule.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. youtube.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~7.2 | ~125 |

| H3 | ~6.4 | ~102 |

| H4 | ~7.8 | ~122 |

| H6 | ~7.0 | ~115 |

| NH (indole) | ~11.0 (broad) | - |

| NH₂ | ~5.0 (broad) | - |

| COOH | ~12.0 (broad) | ~170 |

| C2 | - | ~125 |

| C3 | - | ~102 |

| C3a | - | ~128 |

| C4 | - | ~122 |

| C5 | - | ~120 |

| C6 | - | ~115 |

| C7 | - | ~140 |

| C7a | - | ~135 |

| COOH | - | ~170 |

Please note that actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For this compound, characteristic IR absorption bands would include:

O-H stretch from the carboxylic acid, which is typically a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretches. This broadening is due to hydrogen bonding. libretexts.orgorgchemboulder.comlibretexts.org

N-H stretch from the amino group and the indole ring, usually appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C=O stretch from the carboxylic acid, which is a strong, sharp absorption typically found around 1680-1710 cm⁻¹ for aromatic carboxylic acids. orgchemboulder.comspectroscopyonline.com

C-N stretch and N-H bend from the amino group.

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

C-O stretch from the carboxylic acid, appearing between 1210 and 1320 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The analysis of IR spectra can be aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the indole ring system and the C-C bonds. nih.govresearchgate.net The combination of IR and Raman data provides a more complete picture of the molecule's vibrational modes.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the indole aromatic system. libretexts.orglibretexts.org The presence of the amino and carboxylic acid groups will influence the position and intensity of these absorption bands. Carboxylic acid derivatives typically exhibit an n→π* absorption. libretexts.org The solvent can also affect the absorption maxima.

Fluorescence Spectroscopy: Indole and its derivatives are often fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound is expected to emit light at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular environment and can provide information about the excited state properties of the molecule.

A summary of expected spectroscopic data is provided in the table below.

| Technique | Expected Observations |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), N-H stretches (3300-3500 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹) |

| UV-Visible Spectroscopy | π → π* transitions characteristic of the indole ring, n→π* transition from the carbonyl group. libretexts.orglibretexts.orglibretexts.org |

| Fluorescence Spectroscopy | Emission at a longer wavelength than the absorption maximum. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern can be complex but may show characteristic losses. For carboxylic acids, prominent fragments often arise from the loss of -OH (M-17) and -COOH (M-45). libretexts.org The fragmentation of the indole ring itself can also contribute to the spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.

Crystallographic Studies for Solid-State Structure

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (XRD) for Crystal Structure Determination and Polymorph Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. mdpi.comresearchgate.net For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups, which dictate the packing of the molecules in the crystal lattice. The study of indole carboxylic acids and their derivatives has shown that hydrogen bonding plays a crucial role in their crystal structures, often leading to the formation of dimers or polymeric chains. researchgate.netmdpi.comnih.gov

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. mdpi.com Polymorphism, the ability of a compound to exist in more than one crystal structure, is an important consideration as different polymorphs can have different physical properties. researchgate.net The PXRD pattern is a unique fingerprint for a specific crystalline form.

Electrochemical Characterization Methods

The electrochemical properties of this compound are of significant interest, particularly for applications in electropolymerization and sensor development. The indole nucleus, along with the electron-donating amino group, makes the compound susceptible to electrochemical oxidation.

Cyclic voltammetry is a key technique for probing the redox behavior of electroactive species. For this compound, CV would be employed to determine the oxidation and reduction potentials, assess the reversibility of electron transfer processes, and understand the reaction mechanism.

Detailed Research Findings: The electrochemical oxidation of the indole ring is a well-established process. It is anticipated that this compound would exhibit an irreversible oxidation peak at a positive potential. The presence of the electron-donating amino group at the 7-position is expected to lower the oxidation potential compared to unsubstituted indole, making it easier to oxidize. Conversely, the electron-withdrawing carboxylic acid group at the 5-position would likely increase the oxidation potential. The interplay of these two functional groups determines the final redox potential.

Studies on related indole derivatives show that the oxidation process often involves the formation of a radical cation, which can then undergo further reactions, such as dimerization or polymerization. rsc.orgnih.gov The pH of the medium would also significantly influence the voltammetric response, as the amino and carboxylic acid groups can be protonated or deprotonated, altering the electron density on the indole ring. nih.gov In acidic solutions, the protonated amino group would make oxidation more difficult, shifting the peak potential to higher values. nih.gov

| Parameter | Expected Value/Behavior | Rationale |

| Oxidation Potential (Epa) | +0.6 to +0.9 V (vs. Ag/AgCl) | Based on the oxidation of related indole derivatives. nih.gov The exact potential depends on the solvent, pH, and electrode material. |

| Redox Process | Irreversible | The initially formed radical cation is highly reactive and undergoes subsequent chemical reactions (e.g., polymerization), preventing its reduction in the reverse scan. rsc.org |

| Effect of pH | Epa shifts to higher potentials at low pH | Protonation of the amino group at low pH decreases its electron-donating character, making the indole ring harder to oxidize. nih.gov |

| Effect of Scan Rate | Peak current (Ipa) increases linearly with the square root of the scan rate | This indicates a diffusion-controlled process, where the rate of oxidation is limited by the mass transport of the analyte to the electrode surface. nih.gov |

The Electrochemical Quartz Crystal Nanobalance (EQCN) is a powerful tool for monitoring the mass change at an electrode surface in real-time during an electrochemical process. It is particularly useful for studying electropolymerization and the deposition of films.

Detailed Research Findings: During the electrochemical oxidation of this compound, especially at higher concentrations or after repeated potential cycling, the formation of a polymeric film on the electrode surface is expected. This occurs when the radical cations formed during oxidation couple with each other. EQCN would allow for the direct correlation of the charge passed with the mass of the deposited polymer film.

A study on the electropolymerization of 5-aminoindole (B14826), a structural isomer, using EQCN demonstrated the formation of uniform, electrochemically active polymeric films. Current time information in Bangalore, IN. It is reasonable to expect similar behavior for this compound. The mass of the deposited film would increase with each successive voltammetric cycle, and the frequency of the quartz crystal would decrease correspondingly, as described by the Sauerbrey equation. This data can be used to calculate the molar mass per electron (MPE), providing insights into the structure of the polymerizing unit and the mechanism of film formation.

| Parameter | Expected Observation | Significance |

| Crystal Frequency | Decreases during oxidative potential scans | Indicates mass deposition onto the electrode, confirming film formation. |

| Mass Change (Δm) | Increases with each CV cycle | Correlates with the growth of the polymer film. |

| Molar Mass per Electron (MPE) | Can be calculated from the slope of the mass vs. charge plot | Provides information about the species being deposited and can help elucidate the electropolymerization mechanism. Current time information in Bangalore, IN. |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of electrode/electrolyte interfaces, including charge transfer resistance, double-layer capacitance, and the properties of surface films.

Detailed Research Findings: For this compound, EIS would be valuable for characterizing the interface of an electrode modified with the corresponding polymer film. The impedance spectrum, typically represented as a Nyquist plot, would provide information about the electrical properties of the film. A typical model for such a system would include the solution resistance (Rs), the charge transfer resistance (Rct) of the redox process within the film, and the double-layer capacitance (Cdl).

The Rct value is inversely related to the rate of electron transfer; a smaller Rct indicates faster kinetics. The Cdl provides information about the dielectric properties and thickness of the film. Changes in these parameters upon interaction with other molecules could be used for sensing applications. For instance, the binding of a target analyte to the film could alter its impedance characteristics.

| EIS Parameter | Expected Behavior and Interpretation |

| Solution Resistance (Rs) | Represents the resistance of the bulk electrolyte solution. |

| Charge Transfer Resistance (Rct) | Appears as a semicircle in the Nyquist plot. Its diameter corresponds to the resistance to electron transfer at the film/electrolyte interface. A smaller semicircle suggests a more conductive film. |

| Double-Layer Capacitance (Cdl) | Related to the capacitance of the electrical double layer at the interface. It can be affected by the film's thickness, morphology, and porosity. |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound.

Detailed Research Findings: A reversed-phase HPLC method would be the most suitable approach. The compound would be separated on a nonpolar stationary phase (such as C8 or C18) with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid group is protonated and to improve peak shape. mdpi.comnih.gov

Detection could be achieved using a UV-Vis detector, as the indole ring has a strong chromophore, or a fluorescence detector for higher sensitivity, exploiting the natural fluorescence of the indole moiety. For quantitative analysis, a calibration curve would be constructed by plotting the peak area against the concentration of known standards. This method would be highly effective for determining the purity of a synthesized batch of this compound or for quantifying it in various matrices. A method for other indole-carboxylic acids uses a C8 column with a gradient elution and fluorimetric detection, which could be adapted for this compound. rsc.org

| HPLC Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 or C8, 5 µm particle size | Provides a nonpolar stationary phase for retention of the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | The organic modifier elutes the compound, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape. mdpi.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating components in a complex mixture with varying polarities. rsc.org |

| Detection | UV at ~280 nm or Fluorescence (Ex: ~280 nm, Em: ~350 nm) | The indole ring provides strong UV absorbance and fluorescence for sensitive detection. rsc.org |

| Retention Time | Dependent on exact conditions, but expected to be in the range of 5-15 minutes. | Allows for the identification and quantification of the compound. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction, identifying compounds, and determining the purity of a substance.

Detailed Research Findings: In the synthesis of this compound, TLC would be invaluable for tracking the conversion of reactants to products. A small aliquot of the reaction mixture would be spotted on a TLC plate (e.g., silica (B1680970) gel). The plate would then be developed in a suitable solvent system, likely a mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a nonpolar solvent (like hexane (B92381) or dichloromethane). The addition of a small amount of acetic or formic acid to the eluent can improve the resolution of acidic compounds by preventing streaking. reddit.com

After development, the spots corresponding to the starting materials, intermediates, and the final product can be visualized under UV light (due to the UV-active indole ring) or by staining with a suitable reagent, such as ninhydrin (B49086) (which reacts with the amino group to give a colored spot). nih.gov The relative positions of the spots (Rf values) would indicate the progress of the reaction. The disappearance of the starting material spot and the appearance of the product spot would signal the reaction's completion.

| TLC Parameter | Typical Condition/Observation | Purpose |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent that separates compounds based on polarity. |

| Mobile Phase | Ethyl Acetate/Hexane or Dichloromethane/Methanol with a drop of Acetic Acid | The solvent system is chosen to achieve good separation of the spots (Rf values between 0.2 and 0.8). reddit.com |

| Visualization | UV lamp (254 nm) or Ninhydrin stain | UV light reveals the indole ring, while ninhydrin specifically detects the amino group. nih.gov |

| Rf Value | Product will have a different Rf value than the starting materials. | Allows for the identification of the product and assessment of reaction completion. |

Biochemical Roles and Biosynthetic Pathways Non Clinical Contexts

Precursor in Natural Product Biosynthesis

A thorough review of established biosynthetic pathways for natural products, including major classes of indole-containing compounds, does not indicate a role for 7-Aminoindole-5-carboxylic acid.

Contribution to Indole (B1671886) Alkaloid Pathways in Microorganisms and Plants

Indole alkaloids, a vast and diverse group of natural products, predominantly originate from the amino acid tryptophan. wikipedia.org The biosynthetic pathways leading to these complex molecules are well-studied and involve a series of enzymatic modifications of the tryptophan scaffold. However, there is no published research that identifies this compound as an intermediate or precursor in any known indole alkaloid pathway in either microorganisms or plants.

Involvement in Aromatic Amino Acid Biosynthetic Routes (e.g., Shikimate Pathway)

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids, including tryptophan, in microorganisms and plants. nih.govresearchgate.netnih.gov This seven-step enzymatic pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a key branch-point metabolite. nih.gov While the shikimate pathway is the ultimate source of the indole ring in tryptophan, there is no documentation of this compound as an intermediate or a side product of this pathway.

Advanced Applications in Chemical Sciences and Materials Technology

Building Blocks for Complex Organic Synthesis

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and organic synthesis, appearing in numerous natural products and pharmaceuticals. mdpi.commdpi.com 7-Aminoindole-5-carboxylic acid provides a decorated version of this core, offering multiple reactive sites for the construction of diverse and complex molecular architectures.

Scaffolds for Heterocyclic Compound Libraries

The creation of compound libraries, which are large collections of related but structurally diverse molecules, is a cornerstone of modern drug discovery. This compound is an ideal scaffold for generating such libraries. Its three key functional groups—the indole N-H, the C7-amino group, and the C5-carboxylic acid—can be selectively modified to introduce a wide array of substituents.

This multi-functional nature allows for the rapid assembly of diverse heterocyclic systems through various synthetic strategies. nih.gov For instance, the carboxylic acid can be converted to amides, esters, or ketones, while the amino group can undergo acylation, alkylation, or be used as a nucleophile in cyclization reactions. researchgate.net The indole nitrogen can also be functionalized. This multi-point diversification enables the creation of large libraries of complex indole-based compounds from a single, advanced starting material. nih.govnih.gov Such libraries are invaluable for screening against biological targets to identify new therapeutic agents. mdpi.com

Precursors for Macrocycles and Supramolecular Assemblies

Macrocycles, large cyclic molecules, and supramolecular assemblies, complex structures held together by non-covalent interactions, are at the forefront of chemical innovation. mdpi.comrsc.org The indole unit is a valuable component in these systems, and this compound is a well-suited precursor for their synthesis. mdpi.com